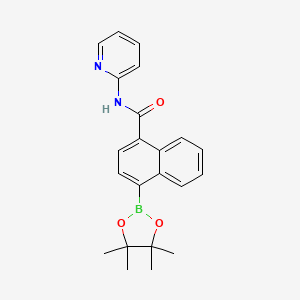
Pyridine 2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridine 2, also known as 2-pyridine, is a heterocyclic aromatic organic compound with the molecular formula C5H5N. It is structurally similar to benzene, but one of the carbon atoms in the benzene ring is replaced by a nitrogen atom, making it a six-membered ring with one nitrogen atom.
Synthetic Routes and Reaction Conditions:
Chichibabin Synthesis: This method involves the reaction of acetaldehyde with ammonia in the presence of sodium amide to form 2-pyridine.
Biltz Synthesis: This method involves the cyclization of 2-aminopyridine with acetic anhydride to form 2-pyridine.
Industrial Production Methods: Industrial production of 2-pyridine typically involves the Chichibabin synthesis due to its cost-effectiveness and scalability. The reaction is carried out in a high-temperature environment with a controlled atmosphere to ensure the formation of the desired product.
Types of Reactions:
Oxidation: 2-pyridine can be oxidized to form pyridine-N-oxide.
Reduction: Reduction of 2-pyridine can lead to the formation of 2-pyridylamine.
Substitution: Electrophilic substitution reactions can occur at the 3- and 4-positions of the pyridine ring.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Using electrophiles like bromine or nitric acid under controlled conditions.
Major Products Formed:
Oxidation: Pyridine-N-oxide
Reduction: 2-pyridylamine
Substitution: Brominated or nitrated derivatives of 2-pyridine
科学的研究の応用
2-pyridine is widely used in scientific research due to its versatile chemical properties:
Chemistry: It serves as a ligand in coordination chemistry and is used in the synthesis of various metal complexes.
Biology: It is used as a building block in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: 2-pyridine derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the manufacture of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism by which 2-pyridine exerts its effects depends on its specific application. For example, in coordination chemistry, it acts as a ligand that coordinates to metal ions through its nitrogen atom. In pharmaceutical applications, its derivatives may interact with biological targets such as enzymes or receptors, leading to therapeutic effects.
類似化合物との比較
Pyrimidine
Quinoline
Isoquinoline
Purine
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
特性
分子式 |
C18H21ClN2O4 |
|---|---|
分子量 |
364.8 g/mol |
IUPAC名 |
N,N-dimethyl-4-[4-(1-methylpyridin-1-ium-4-yl)buta-1,3-dienyl]aniline;perchlorate |
InChI |
InChI=1S/C18H21N2.ClHO4/c1-19(2)18-10-8-16(9-11-18)6-4-5-7-17-12-14-20(3)15-13-17;2-1(3,4)5/h4-15H,1-3H3;(H,2,3,4,5)/q+1;/p-1 |
InChIキー |
NLMFYNOPYRGQDW-UHFFFAOYSA-M |
正規SMILES |
C[N+]1=CC=C(C=C1)C=CC=CC2=CC=C(C=C2)N(C)C.[O-]Cl(=O)(=O)=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



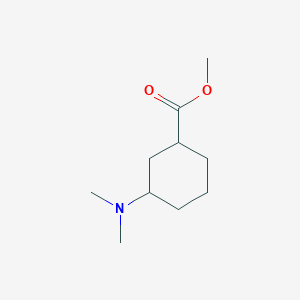
![2-[Butanoyl(methyl)amino]acetic acid](/img/structure/B15356395.png)

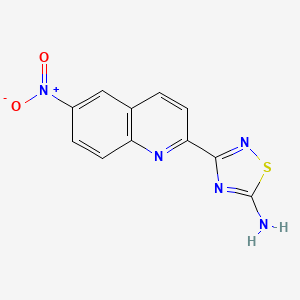

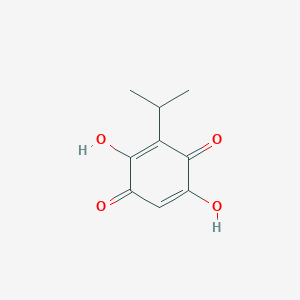
![4-[Bis(2-methylpropyl)amino]-2-methylbenzaldehyde](/img/structure/B15356420.png)


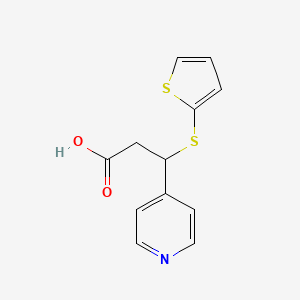
![2-(4-cyclohex-2-en-1-yl-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazole](/img/structure/B15356458.png)
